molecular formula C15H15N3O3S B12762652 Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- CAS No. 89454-49-9

Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)-

Cat. No.: B12762652
CAS No.: 89454-49-9
M. Wt: 317.4 g/mol
InChI Key: FJEZIXJIUBQVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, with its unique structure, holds significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- typically involves the condensation of 1,2-benzenediamine with aldehydes . One common method includes the reaction of 1,2-benzenediamine with 4-methoxybenzaldehyde under acidic conditions to form the benzimidazole core. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis due to its efficiency and higher yields compared to conventional heating methods . This method involves heating the reactants in a microwave reactor, which significantly reduces reaction time and improves product purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, and anticancer effects . The methanesulfonamide group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- is unique due to the presence of the methanesulfonamide group, which enhances its solubility and bioavailability compared to other benzimidazole derivatives . This makes it a promising candidate for further research and development in various scientific and industrial applications.

Properties

CAS No.

89454-49-9

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-3-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-21-14-9-10(18-22(2,19)20)7-8-11(14)15-16-12-5-3-4-6-13(12)17-15/h3-9,18H,1-2H3,(H,16,17)

InChI Key

FJEZIXJIUBQVQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.